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1H-Indole, 2,3,5,6-tetrabromo-

Cat. No.: B15481466
CAS No.: 17826-06-1
M. Wt: 432.73 g/mol
InChI Key: VRCYMJOIYXDLDN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Indole (B1671886) Chemistry Research

The study of halogenated indoles is a dynamic subfield of heterocyclic chemistry. The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a common motif in natural products and pharmaceuticals. wikipedia.orgnih.gov Halogenation, the process of introducing halogen atoms, is a key strategy for modifying the properties of indole derivatives. nih.govnih.gov This can be achieved through various synthetic methods, including electrophilic substitution and more recently, through enzymatic halogenation which offers a greener alternative. nih.govmdpi.com

The position and number of halogen substituents on the indole ring are crucial. For instance, substitution at the C-3 position is common due to the high electron density at this site. wikipedia.org However, polyhalogenated indoles, such as the tetrabromo- derivative in focus, present unique synthetic challenges and opportunities. The synthesis of such compounds often requires specific strategies to control regioselectivity. mdpi.comnih.gov

Significance of Polyhalogenated Indole Scaffolds in Advanced Chemical and Biological Studies

Polyhalogenated indole scaffolds are of considerable interest due to their prevalence in marine natural products and their potential as pharmacologically active agents. nih.govnih.gov The presence of multiple halogen atoms, particularly bromine, can significantly enhance the biological activity of the indole core. nih.gov This has led to the isolation and synthesis of numerous polyhalogenated indoles with a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net

The unique electronic nature of polyhalogenated indoles also makes them valuable building blocks in organic synthesis. They can serve as precursors to more complex molecular architectures through cross-coupling reactions and other transformations. organic-chemistry.orgnih.gov The bromine atoms can act as handles for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery and materials science.

Overview of Current Research Trajectories for 1H-Indole, 2,3,5,6-tetrabromo- and Related Structures

Current research involving 1H-Indole, 2,3,5,6-tetrabromo- and its analogs is multifaceted. A primary focus is the development of efficient and selective synthetic methods to access these and other polyhalogenated indoles. mdpi.comnih.gov This includes the exploration of novel catalytic systems and enzymatic approaches. nih.gov

Another significant research avenue is the investigation of their biological activities. Scientists are actively screening these compounds for potential therapeutic applications, driven by the diverse bioactivities observed in related natural products. nih.govnih.govnih.gov This involves detailed structure-activity relationship (SAR) studies to understand how the number and position of halogen atoms influence their biological targets.

Furthermore, the unique photophysical properties of some halogenated indoles are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org The heavy atom effect of bromine can influence intersystem crossing and other photophysical processes, making these compounds interesting candidates for optoelectronic applications.

Interactive Data Table: Properties of 1H-Indole, 2,3,5,6-tetrabromo-

PropertyValue
CAS Number 918530-05-9
Molecular Formula C8H3Br4N
Molecular Weight 490.73 g/mol
Synonyms 2,3,5,6-Tetrabromo-1H-indole

Note: The data in this table is based on publicly available chemical information databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Br4N B15481466 1H-Indole, 2,3,5,6-tetrabromo- CAS No. 17826-06-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17826-06-1

Molecular Formula

C8H3Br4N

Molecular Weight

432.73 g/mol

IUPAC Name

2,3,5,6-tetrabromo-1H-indole

InChI

InChI=1S/C8H3Br4N/c9-4-1-3-6(2-5(4)10)13-8(12)7(3)11/h1-2,13H

InChI Key

VRCYMJOIYXDLDN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC(=C2Br)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 1h Indole, 2,3,5,6 Tetrabromo

Classical Approaches to Regioselective Tetrabromination of Indoles and Precursors

Classical methods for the bromination of indoles typically rely on electrophilic substitution reactions using molecular bromine (Br₂) or other simple brominating agents. The indole (B1671886) ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic, followed by the C2 position, and then positions on the benzene (B151609) ring (C5, C4, C6, and C7).

Direct tetrabromination of indole to achieve the 2,3,5,6-substitution pattern in a single step is exceptionally challenging due to this reactivity hierarchy. The reaction of indole with excess bromine often leads to a mixture of polybrominated products and potential decomposition. A more controlled, classical approach involves a stepwise strategy:

Protection of the Indole Nitrogen: The acidic N-H proton can interfere with some reaction conditions. Protecting the nitrogen with groups like acetyl, tosyl, or benzyl (B1604629) can modulate the electronic properties of the ring and prevent N-bromination.

Bromination of the Pyrrole (B145914) Ring: The electron-rich pyrrole moiety is brominated first. Treatment with a brominating agent typically installs bromine at the C3 position. If the C3 position is already substituted, bromination occurs at C2. To achieve 2,3-dibromination, harsher conditions or specific reagents are often necessary.

Bromination of the Benzene Ring: Subsequent bromination of the benzene portion of the indole core requires more forcing conditions. The directing effects of the pyrrole ring favor substitution at the C5 and C7 positions. Achieving the 5,6-dibromo pattern often requires starting with an already substituted indole precursor. For instance, the regioselective dibromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate. nih.gov This precursor, which already contains the desired 5,6-dibromo pattern, could then theoretically be subjected to further bromination at the C2 and C3 positions, followed by deprotection/decarboxylation to yield the target compound.

Modern Catalyst-Mediated Synthesis of 1H-Indole, 2,3,5,6-tetrabromo- and its Derivatives

Modern synthetic chemistry offers more sophisticated tools to overcome the selectivity challenges inherent in classical methods. Catalyst-mediated reactions, particularly those using transition metals, provide pathways for highly regioselective C-H functionalization.

While a direct catalytic synthesis for 1H-Indole, 2,3,5,6-tetrabromo- is not prominently documented, the principles of modern catalysis can be applied. Transition metals like palladium, rhodium, ruthenium, and gold are known to catalyze a wide array of indole syntheses and functionalizations. mdpi.comorganic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-H activation and cross-coupling reactions. A strategy could involve the synthesis of a di-iodinated or di-brominated aniline (B41778) precursor, which is then subjected to a palladium-catalyzed cyclization with an alkyne to form a 5,6-dihaloindole. organic-chemistry.orgmdpi.com Subsequent catalyst-controlled C-H bromination of the pyrrole ring could then complete the synthesis.

Ruthenium-Catalyzed Cyclizations: Ruthenium catalysts can mediate the heterocyclization of aromatic amines with alkynes to form indoles. organic-chemistry.orgnih.gov By starting with appropriately substituted precursors, it is conceivable to construct the 5,6-dibromoindole core, which can then be further functionalized.

Organocatalysis: Metal-free catalytic systems are also emerging. For example, N-haloamides can be activated by organocatalysts to act as electrophilic halogen sources under mild conditions, offering an alternative route to controlled halogenation. rsc.org

These modern approaches offer the potential for greater efficiency, milder reaction conditions, and superior control over regioselectivity compared to classical methods, making them a promising avenue for the synthesis of complex molecules like 2,3,5,6-tetrabromoindole.

Green Chemistry Principles in the Synthesis of Halogenated Indoles

The synthesis of halogenated compounds has traditionally involved reagents and solvents that are environmentally hazardous. Green chemistry seeks to mitigate this by designing chemical processes that reduce or eliminate the use and generation of toxic substances. youtube.com Several green strategies are applicable to the synthesis of halogenated indoles. rsc.org

Safer Reagents: A key principle is the replacement of hazardous reagents like molecular bromine. An innovative approach uses an oxone-halide system, where an alkali metal halide (e.g., KBr) is oxidized in situ by oxone to generate a reactive halogenating species. organic-chemistry.orgacs.org This method avoids handling elemental bromine and reduces toxic byproducts.

Benign Solvents: Replacing chlorinated solvents (e.g., CCl₄, CHCl₃) with greener alternatives like water, ethanol, or acetonitrile (B52724) is a major focus. rsc.org Micellar catalysis, using surfactants like TPGS-750-M in water, can create nanoreactors that facilitate the reaction of lipophilic organic substrates in an aqueous medium. mdpi.com

Atom Economy: Green syntheses aim for high atom economy, where a maximal proportion of atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric processes.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. youtube.com Modern catalytic methods often allow for milder conditions compared to the high temperatures required for classical electrophilic aromatic substitutions.

Table 1: Application of Green Chemistry Principles to Halogenated Indole Synthesis

Principle of Green Chemistry Application in Indole Halogenation Source(s)
Prevention Designing syntheses to minimize waste products from the outset. youtube.com
Atom Economy Using catalytic amounts of reagents instead of stoichiometric amounts to maximize incorporation of starting materials into the product. youtube.com
Less Hazardous Chemical Syntheses Replacing elemental bromine with in situ generated halogenating species from oxone-halide systems. organic-chemistry.orgacs.org
Designing Safer Chemicals Developing final products with reduced toxicity while maintaining efficacy. youtube.com
Safer Solvents and Auxiliaries Using water, ethanol, or acetonitrile instead of chlorinated solvents; employing micellar catalysis in water. mdpi.comrsc.org
Design for Energy Efficiency Utilizing catalysts that enable reactions to proceed at ambient temperature and pressure. youtube.com
Use of Renewable Feedstocks Starting from bio-based materials when possible. youtube.comrsc.org
Reduce Derivatives Avoiding unnecessary protection-deprotection steps by using regioselective catalysts. youtube.comorganic-chemistry.orgacs.org

| Catalysis | Employing organocatalysts or transition-metal catalysts to improve efficiency and selectivity under mild conditions. | rsc.orgnih.gov |

Chemo- and Regioselectivity Challenges in 1H-Indole, 2,3,5,6-tetrabromo- Synthesis

The primary challenge in synthesizing 1H-Indole, 2,3,5,6-tetrabromo- is achieving the correct chemo- and regioselectivity. The indole scaffold has eight potentially reactive sites (N1, C2, C3, C4, C5, C6, C7, and the C2-C3 double bond), and controlling the substitution pattern is non-trivial. researchgate.net

Regioselectivity: Electrophilic bromination overwhelmingly favors the C3 position due to its highest electron density. Once C3 is brominated, the next most reactive site is typically C2. Subsequent bromination on the benzene ring is more difficult and less selective, often yielding mixtures. Directing substitution specifically to the C5 and C6 positions while C4 and C7 remain unsubstituted is a significant hurdle. nih.gov

Chemoselectivity: The N-H proton is acidic and can be deprotonated by bases or react with certain electrophiles. This can lead to N-bromination, an unwanted side reaction. Protecting the nitrogen atom is a common strategy to prevent this, but the protecting group itself can influence the regioselectivity of subsequent brominations. For example, electron-withdrawing groups on the nitrogen can favor C2 halogenation. organic-chemistry.orgacs.org

Over-bromination: The high reactivity of the indole nucleus can lead to the addition of more than the desired number of bromine atoms, resulting in penta- or hexa-brominated species, further complicating the product mixture and reducing the yield of the target compound.

Control via Precursors: A viable strategy to overcome these challenges is to start with a precursor that already contains some of the required bromine atoms. For example, beginning with 5,6-dibromoaniline and constructing the indole ring through a modern cyclization reaction would solve the regioselectivity issue on the benzene ring, leaving only the challenge of selective 2,3-dibromination of the pyrrole ring.

Post-Synthetic Modifications and Derivatization Strategies of 1H-Indole, 2,3,5,6-tetrabromo-

Once synthesized, 1H-Indole, 2,3,5,6-tetrabromo- is not merely an endpoint but a versatile platform for further chemical diversification. The four carbon-bromine bonds serve as valuable synthetic handles for post-synthetic modification (PSM), a powerful strategy for creating libraries of complex molecules from a common intermediate. nih.govrsc.orgumn.edu

The bromine atoms at the C2, C3, C5, and C6 positions can be selectively functionalized using a variety of transition-metal-catalyzed cross-coupling reactions. The differing electronic environments of the bromines on the pyrrole ring versus the benzene ring may allow for selective reactions by carefully tuning the reaction conditions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl or vinyl groups. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes allows for the formation of new carbon-carbon bonds, leading to alkenyl-substituted indoles. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper, yields alkynyl-substituted indoles. nih.gov

Stille Coupling: This reaction uses organostannanes to form C-C bonds, offering another route to introduce various organic fragments. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of amine functionalities.

Hydrodebromination: Selective removal of one or more bromine atoms can be achieved through catalytic hydrodebromination. researchgate.net This would allow access to other specific tri-, di-, or mono-bromoindole isomers that may be difficult to synthesize directly.

Table 2: Potential Post-Synthetic Modification Reactions of 1H-Indole, 2,3,5,6-tetrabromo-

Reaction Name Reagents Product Type Potential Application Source(s)
Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, Base Aryl/Vinyl-substituted indole Synthesis of complex biaryls, functional materials nih.gov
Heck Coupling Alkene, Pd catalyst, Base Alkenyl-substituted indole Elaboration of side chains, synthesis of natural product analogs nih.gov
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynyl-substituted indole Access to linear scaffolds, click chemistry precursors nih.gov
Stille Coupling R-Sn(Bu)₃, Pd catalyst Aryl/Vinyl/Alkyl-substituted indole Formation of C-C bonds with a wide range of groups nih.gov
Buchwald-Hartwig Amination R₂NH, Pd catalyst, Base Amino-substituted indole Synthesis of pharmacologically relevant N-containing scaffolds

| Hydrodebromination | H₂ source (e.g., H₂, HCOOH), Pd catalyst | Less-brominated indole | Access to specific bromo-indole isomers | researchgate.net |

These derivatization strategies transform 1H-Indole, 2,3,5,6-tetrabromo- into a powerful building block for medicinal chemistry, materials science, and chemical biology.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1h Indole, 2,3,5,6 Tetrabromo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 1H-Indole, 2,3,5,6-tetrabromo-, ¹H and ¹³C NMR would provide definitive evidence for the substitution pattern.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature signals for the N-H proton and the two remaining aromatic protons on the benzene (B151609) ring.

N-H Proton: A broad singlet is expected for the N-H proton, typically appearing downfield (δ 8.0-11.0 ppm), with its exact chemical shift and peak shape influenced by solvent and concentration. rsc.org

Aromatic Protons: With bromine atoms at positions 5 and 6, the protons at the C4 and C7 positions would remain. These would likely appear as two distinct singlets in the aromatic region (δ 7.0-8.0 ppm). The significant electron-withdrawing effect of the four bromine atoms would likely shift these signals downfield compared to unsubstituted indole (B1671886). compoundchem.com For comparison, the aromatic protons of various mono-brominated methylindoles appear in the range of δ 7.0-8.1 ppm. rsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms of the indole core.

Carbon-Bromine Signals: The four carbons directly bonded to bromine (C2, C3, C5, C6) would exhibit chemical shifts significantly influenced by the halogen. These signals are often found in the δ 90-120 ppm range.

Other Carbons: The remaining four carbons (C3a, C4, C7, C7a) would have chemical shifts determined by their position in the heterocyclic ring system. For reference, the carbon signals for unsubstituted indole occur between approximately δ 102 and 137 ppm. researchgate.net Heavy bromination is expected to cause substantial shifts in these values.

Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign each proton signal to its corresponding carbon and to confirm the connectivity across the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 1H-Indole, 2,3,5,6-tetrabromo- (Note: These are estimated values based on general principles, as experimental data is not available in the searched literature.)

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1 (N-H)~8.0-11.0 (broad s)-
2-~95-110
3-~90-105
3a-~125-135
4~7.5-7.9 (s)~120-130
5-~110-125
6-~115-128
7~7.4-7.8 (s)~110-120
7a-~135-140

Mass Spectrometry (MS) Techniques for Isotopic and Molecular Identification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 1H-Indole, 2,3,5,6-tetrabromo-, MS would be particularly informative due to the characteristic isotopic pattern of bromine.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of four bromine atoms in the molecule would result in a highly distinctive pattern for the molecular ion peak (M⁺). This pattern would consist of a cluster of five peaks (M, M+2, M+4, M+6, M+8) with a relative intensity ratio of approximately 1:4:6:4:1, providing unambiguous confirmation of the presence of four bromine atoms. chemguide.co.uklibretexts.org

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₈H₃Br₄N) with high precision. Fragmentation patterns observed in the mass spectrum would offer further structural clues. Common fragmentation pathways for indoles involve the loss of HCN and cleavage of the pyrrole (B145914) ring, though the heavy bromination would significantly influence the fragmentation, likely favoring the loss of bromine atoms or HBr. chemguide.co.uklibretexts.orglibretexts.org

Table 2: Expected Molecular Ion Cluster in Mass Spectrum of C₈H₃Br₄N (Based on the natural abundance of ⁷⁹Br and ⁸¹Br isotopes)

IonIsotopic CompositionApprox. Relative Intensity
[M]⁺⁴(⁷⁹Br)1
[M+2]⁺³(⁷⁹Br)¹(⁸¹Br)4
[M+4]⁺²(⁷⁹Br)²(⁸¹Br)6
[M+6]⁺¹(⁷⁹Br)³(⁸¹Br)4
[M+8]⁺⁴(⁸¹Br)1

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths and angles. Obtaining a suitable single crystal of 1H-Indole, 2,3,5,6-tetrabromo- would allow for the unequivocal confirmation of the bromine substitution pattern.

The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially halogen bonding (Br···N or Br···Br interactions), which govern the crystal packing. For example, the crystal structure of 5,6-Dibromo-1H-indole-2,3-dione shows intermolecular N—H⋯O hydrogen bonds and Br⋯O interactions that influence its solid-state assembly. researchgate.net Similar interactions would be expected to play a crucial role in the crystal lattice of the title compound.

Table 3: Potential Crystallographic Data for 1H-Indole, 2,3,5,6-tetrabromo- (This table is hypothetical as no experimental crystal structure has been reported in the searched literature.)

ParameterHypothetical Value
Chemical FormulaC₈H₃Br₄N
Formula Weight432.74
Crystal Systeme.g., Monoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
Key Bond Lengths (Å)C-Br: ~1.85-1.90 Å; C-N: ~1.37-1.39 Å
Intermolecular InteractionsN-H···Br or N-H···N hydrogen bonds; Halogen bonds

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.

IR Spectroscopy: The IR spectrum would be dominated by several key features:

N-H Stretch: A sharp to moderately broad band around 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration. rsc.org

Aromatic C-H Stretch: Weak absorptions above 3000 cm⁻¹ for the C4-H and C7-H stretches.

C=C and C-N Vibrations: A complex series of bands in the 1400-1600 cm⁻¹ region, characteristic of the indole ring system.

C-Br Stretch: Strong absorptions in the lower frequency region (typically 500-700 cm⁻¹) would be indicative of the carbon-bromine bonds.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Due to the high polarizability of the C-Br bonds, the C-Br stretching vibrations would likely give rise to strong signals in the Raman spectrum. nih.gov Vibrations of the aromatic core would also be visible. As IR and Raman spectroscopy have different selection rules, using both techniques provides a more complete vibrational profile of the molecule. rsc.org

UV-Vis Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of an indole derivative is characterized by two main absorption bands, termed ¹Lₐ and ¹Lₑ, which arise from π→π* transitions within the aromatic system. nist.gov For unsubstituted indole, these bands appear around 280 nm and 220 nm, respectively. nist.govresearchgate.net

For 1H-Indole, 2,3,5,6-tetrabromo-, the heavy halogen substitution is expected to cause a significant bathochromic (red) shift in these absorption maxima. This is due to the "heavy atom effect" and the influence of the electron-withdrawing bromine atoms on the energy levels of the π molecular orbitals. The resulting spectrum would likely show absorption maxima shifted to longer wavelengths compared to the parent indole.

Chiroptical Spectroscopic Methods and Stereochemical Analysis (if applicable)

Chiroptical methods, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are used to study chiral molecules—those that are non-superimposable on their mirror images. ens-lyon.fr

The molecule 1H-Indole, 2,3,5,6-tetrabromo- is itself achiral as it possesses a plane of symmetry (the plane of the molecule). Therefore, in an achiral solvent, it would not exhibit a CD or CPL spectrum. These techniques would only become applicable if the molecule were placed in a chiral environment, such as by forming a complex with a chiral host molecule or being dissolved in a chiral solvent. In such a case, an induced circular dichroism spectrum might be observed. As the molecule is not inherently chiral, stereochemical analysis using these methods is generally not applicable.

Reaction Mechanisms and Reactivity Studies of 1h Indole, 2,3,5,6 Tetrabromo

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. In the case of indole, substitution typically occurs preferentially at the C3 position due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate carbocation. The rate of electrophilic aromatic substitution for indole is significantly higher than that of benzene (B151609). pearson.compearson.com

The general mechanism for electrophilic aromatic substitution involves a two-step process:

The aromatic ring's π electrons act as a nucleophile, attacking an electrophile (E+). This is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uci.edumasterorganicchemistry.com

A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the ring. masterorganicchemistry.com

For 1H-Indole, 2,3,5,6-tetrabromo-, the presence of four electron-withdrawing bromine atoms deactivates the indole ring towards electrophilic attack. The bromine atoms at the C2, C3, C5, and C6 positions significantly reduce the electron density of both the pyrrole (B145914) and benzene rings. However, any potential electrophilic substitution would be expected to occur at the remaining unsubstituted positions, C4 and C7. The regioselectivity would be influenced by the competing directing effects of the bromine substituents and the nitrogen atom. While halogens are generally ortho, para-directing deactivators, the strong deactivation of the ring makes these reactions challenging. uci.edu

In a related context, studies on BN-fused indoles have shown that they can undergo electrophilic aromatic substitution reactions with the same regioselectivity as their carbon-based counterparts. For instance, N-t-Bu-BN-indole undergoes bromination at the 3-position. nih.gov

Nucleophilic Substitution Patterns and Mechanisms

While the electron-rich indole nucleus is generally not susceptible to nucleophilic aromatic substitution (SNA_r), the presence of multiple electron-withdrawing bromine atoms in 1H-Indole, 2,3,5,6-tetrabromo- can potentially facilitate such reactions. The bromine atoms increase the electrophilicity of the carbon atoms to which they are attached, making them susceptible to attack by strong nucleophiles.

Nucleophilic substitution reactions can proceed through different mechanisms, including the S_NAr, S_N1, and S_N2 pathways. wikipedia.org In the context of aromatic systems, the S_NAr mechanism is most common and involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. The strong electron-withdrawing effect of substituents like nitro groups is known to activate ortho and para positions for nucleophilic attack. wikipedia.org

For 1H-Indole, 2,3,5,6-tetrabromo-, nucleophilic substitution could potentially occur at any of the brominated positions. The substitution pattern would depend on the reaction conditions and the nature of the nucleophile. For instance, studies on the nucleophilic substitution of 1-methoxy-6-nitroindole-3-carbaldehyde have shown that various nucleophiles can displace the methoxy (B1213986) group at the 2-position. nii.ac.jp Similarly, research on 1-hydroxyindoles has revealed unprecedented nucleophilic substitution at the indole nitrogen. clockss.orgcore.ac.uk

One-pot nucleophilic substitution of benzylic bromides with sodium azide (B81097) followed by a copper-catalyzed cycloaddition has been demonstrated as an efficient process. nih.gov This suggests the possibility of sequential functionalization of the brominated indole core.

Oxidative and Reductive Transformation Pathways

The oxidation and reduction of the 1H-Indole, 2,3,5,6-tetrabromo- core can lead to a variety of transformed products. The electron-deficient nature of the tetrabrominated indole ring would influence its susceptibility to both oxidative and reductive conditions.

Oxidative Transformations: The oxidation of indoles can yield a range of products, including oxindoles, isatins, and dimeric structures. For example, the oxidation of indole by cytochrome P450 enzymes produces indoxyl, which can further oxidize and dimerize to form indigo (B80030) and indirubin. nih.gov The primary product of P450-mediated indole metabolism is often oxindole (B195798). nih.gov Given the substitution pattern of 1H-Indole, 2,3,5,6-tetrabromo-, oxidation would likely target the C2-C3 bond and the N-H group, potentially leading to brominated oxindoles or isatins.

Reductive Transformations: Reduction of the indole nucleus can also occur. Catalytic hydrogenation or treatment with reducing agents can lead to the saturation of the pyrrole ring, forming indoline (B122111) derivatives. In the case of 1H-Indole, 2,3,5,6-tetrabromo-, reductive conditions could also lead to debromination, either selectively or completely, depending on the reaction conditions. The photocatalytic conversion of indoline to indole has been demonstrated using a Ni(II)-tetra(4-bromo-2,6-difluorophenyl) porphyrin catalyst. acs.org

Cross-Coupling Reactions Involving Bromine Substituents

The bromine atoms on the 1H-Indole, 2,3,5,6-tetrabromo- scaffold serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful method for forming C-C bonds between sp2-hybridized carbon atoms. rsc.org

The general mechanism of the Suzuki-Miyaura reaction involves the reaction of an organoboron reagent (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. youtube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.orgyoutube.com

For 1H-Indole, 2,3,5,6-tetrabromo-, selective cross-coupling at one or more of the bromine positions could be achieved by carefully controlling the reaction conditions, such as the catalyst, ligand, base, and stoichiometry of the coupling partner. The different electronic environments of the bromine atoms at the C2, C3, C5, and C6 positions might allow for regioselective functionalization. Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis and functionalization of various indole and indazole derivatives. rsc.orgillinois.edumdpi.comnih.govacs.orgnih.gov

The table below summarizes various palladium-catalyzed cross-coupling reactions on indole and related heterocyclic systems, which can be extrapolated to predict the reactivity of 1H-Indole, 2,3,5,6-tetrabromo-.

HeterocycleCoupling PartnerCatalyst SystemProductReference
4-Substituted 1H-IndazolesBoronic AcidsPalladiumC7-Arylated 4-Substituted 1H-Indazoles rsc.org
IndoleAryl BromidesL12-based Pd catalystN-Aryl Indoles acs.org
2-Indolylsilanol DerivativesAryl HalidesPd(0) catalysts2-Aryl Indoles illinois.edu
5-BromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl25-(Pyrrol-2-yl)indazoles nih.gov
5-Bromoindazoles2-Thiopheneboronic acidPd(dppf)Cl25-(Thiophen-2-yl)indazoles nih.gov
Indole Boronic Acids-Pd(OAc)2Bi-indoles (Homocoupling) acs.org
Nitrogen-Rich HeterocyclesPhenyl Boronic AcidPrecatalysts P1 or P2Arylated Heterocycles nih.gov

Photochemical and Thermal Degradation Pathways

The stability of 1H-Indole, 2,3,5,6-tetrabromo- under photochemical and thermal conditions is an important consideration.

Photochemical Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in organic molecules. For halogenated aromatic compounds, this can lead to the cleavage of carbon-halogen bonds, forming radical species that can undergo further reactions. The photocatalytic conversion of indoline to indole suggests that the indole nucleus can be susceptible to photochemical transformations. acs.org

Thermal Degradation: Brominated flame retardants (BFRs), which are structurally related to polybrominated indoles, undergo thermal decomposition at elevated temperatures. cdu.edu.aumurdoch.edu.au The decomposition of BFRs often begins with the cleavage of the C-Br bond, which has a relatively low bond energy. nih.gov This process can lead to the formation of brominated products of incomplete combustion. cdu.edu.aumurdoch.edu.au The thermal decomposition of brominated butyl rubber also proceeds via the initial dissociation of the C-Br bond, followed by the degradation of the polymer backbone. nih.gov Therefore, 1H-Indole, 2,3,5,6-tetrabromo- is expected to exhibit similar thermal degradation behavior, likely initiated by the loss of bromine atoms.

Reactivity in Heterocyclic Rearrangements and Annulation Reactions

The highly functionalized nature of 1H-Indole, 2,3,5,6-tetrabromo- makes it a potential substrate for various heterocyclic rearrangement and annulation reactions to construct more complex fused ring systems.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. Transition metal-catalyzed [4+2] annulations are a powerful strategy for constructing benzo-fused heterocycles. researchgate.net For example, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic method for forming six-membered rings. youtube.comyoutube.com The brominated indole could potentially participate in such reactions through its remaining active positions or after functionalization of the bromine substituents.

Heterocyclic Rearrangements: While specific rearrangement reactions for 1H-Indole, 2,3,5,6-tetrabromo- are not extensively documented, the indole nucleus is known to participate in various rearrangements under specific conditions. The electronic perturbation caused by the four bromine atoms could potentially lead to novel rearrangement pathways.

Theoretical and Computational Chemistry Approaches for 1h Indole, 2,3,5,6 Tetrabromo

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For indole (B1671886) derivatives, DFT calculations can predict properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. nih.gov Such studies on other brominated indoles have provided insights into how bromine substitution affects the electron distribution and reactivity of the indole ring. For instance, the position and number of bromine atoms can significantly alter the molecule's electrophilic and nucleophilic sites. However, without specific DFT calculations for 1H-Indole, 2,3,5,6-tetrabromo-, it is not possible to provide precise data on its electronic properties or a reliable prediction of its reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the conformational flexibility and intermolecular interactions of molecules over time. For brominated indoles, MD simulations can reveal how the bulky bromine atoms influence the molecule's shape and its interactions with other molecules, such as biological macromolecules. scu.edu.au These simulations can provide a dynamic picture of how the compound might bind to a receptor or how it behaves in different solvent environments. The lack of specific MD simulation data for 1H-Indole, 2,3,5,6-tetrabromo- means that its conformational preferences and interaction patterns remain uncharacterized.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are employed to elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. For halogenated compounds, these studies can shed light on reactions such as nucleophilic substitution or cross-coupling reactions. While general principles of organic chemistry can suggest potential reaction pathways for 1H-Indole, 2,3,5,6-tetrabromo-, accurate quantitative information about reaction kinetics and thermodynamics can only be obtained through specific quantum chemical calculations, which are currently unavailable.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. Studies on other indole derivatives have successfully used QSAR to predict their activities as, for example, enzyme inhibitors. nih.govnih.gov To develop a reliable QSAR/QSPR model that includes 1H-Indole, 2,3,5,6-tetrabromo-, a dataset of structurally similar compounds with measured activities or properties would be required. The absence of such data for a series of polybrominated indoles including the title compound makes the development of a specific QSAR/QSPR model unfeasible.

In Silico Approaches for Molecular Design and Interaction Prediction

In silico methods, which encompass a range of computational techniques including molecular docking and virtual screening, are instrumental in modern drug discovery and materials science. These approaches are used to design new molecules with desired properties and to predict their interactions with biological targets. nih.govrsc.orgnih.gov For instance, in silico studies on brominated indoles have explored their potential as anti-inflammatory agents by predicting their binding to cyclooxygenase enzymes. scu.edu.au Without any existing computational models or interaction data, the application of in silico design and interaction prediction specifically for 1H-Indole, 2,3,5,6-tetrabromo- cannot be performed.

Investigative Studies into the Biological Interactions and Molecular Mechanisms of 1h Indole, 2,3,5,6 Tetrabromo

Receptor Binding Studies and Ligand-Target Interactions in Model Systems

While direct receptor binding data for 1H-Indole, 2,3,5,6-tetrabromo- is not extensively documented, studies on analogous brominated indole (B1671886) alkaloids provide significant insights into their potential as receptor ligands. Bromination has been shown to be a critical factor in the potency and selectivity of indole derivatives for various receptors, particularly serotonin (B10506) (5-HT) receptors.

Research on marine-derived bromoindoles has demonstrated their affinity for several serotonin receptor subtypes. For instance, monobrominated indole carboxaldehydes exhibit a 2- to 13-fold reduction in their IC50 values compared to their non-brominated counterparts, indicating a significant increase in potency. nih.gov Certain marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have shown high nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptor subtypes. nih.gov The presence of bromine on the indole ring is thought to enhance penetration through cell membranes or increase the compound's affinity for the receptor's binding pocket. nih.gov

Furthermore, novel 1,7-annelated indole derivatives, developed based on the structures of known 5-HT3 antagonists like ondansetron, have shown high affinity for 5-HT3 receptors. nih.gov The enhanced potency of these annelated indoles suggests that the additional ring structure provides a favorable hydrophobic area for interaction with the 5-HT3 receptor site. nih.gov Given that 1H-Indole, 2,3,5,6-tetrabromo- possesses a heavily brominated and thus highly lipophilic aromatic system, it is plausible that it could exhibit significant interactions with hydrophobic binding pockets within various receptors.

In the context of other receptor systems, indole derivatives have also been explored as androgen receptor (AR) inhibitors and cannabinoid receptor (CB1) allosteric modulators. nih.gov For 1H-indole-2-carboxamides, halogen substitution at the 5-position was found to be a key feature for CB1 modulating activity. nih.gov

Table 1: Receptor Binding Affinities of Selected Brominated Indole Analogues

Compound/Analogue ClassReceptor Target(s)Observed Affinity/ActivityReference(s)
Monobrominated indole-3-carboxaldehydesSerotonin Receptors2- to 13-fold increased potency over non-brominated analogue. nih.gov
Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7High nanomolar affinity. nih.gov
1,7-Annelated Indole Derivatives5-HT3 ReceptorsHigh affinity (Ki = 0.19 nM for cilansetron). nih.gov
5-Chloro-substituted Pyridine-Indole DerivativeD2-like Receptors, 5-HT2A, SERTHigh affinity for 5-HT2A (Ki = 8.9 nM) and SERT (Ki = 37.0 nM). nih.gov
Alkylating Indole Derivativesβ-adrenoceptorsHigh affinity (Ki values in the nanomolar range). nih.gov

Cellular Pathway Modulation in In Vitro Systems

The influence of halogenated indoles on cellular pathways is an area of active investigation, with studies pointing towards their involvement in critical signaling cascades related to cell division, inflammation, and stress responses. While specific data for 1H-Indole, 2,3,5,6-tetrabromo- is scarce, research on related indole compounds provides a framework for its potential cellular effects.

Indole itself has been shown to act as a signaling molecule in bacteria, inhibiting cell division by modulating the membrane potential. researchgate.netnih.gov It acts as a proton ionophore, reducing the electrochemical potential across the cytoplasmic membrane, which in turn deactivates the MinCD oscillation and prevents the formation of the FtsZ ring necessary for division. researchgate.netnih.gov The highly lipophilic nature of 1H-Indole, 2,3,5,6-tetrabromo- suggests it could readily partition into cellular membranes and potentially exert similar or even more potent effects on membrane-associated processes.

In eukaryotic cells, indole derivatives have been found to modulate inflammatory pathways. For example, indole-3-propionic acid (IPA), a metabolite of tryptophan, has been shown to alleviate intestinal epithelial cell injury by regulating the TLR4/NF-κB pathway. nih.gov IPA can inhibit the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov Given the structural similarities, polybrominated indoles might also interact with components of inflammatory signaling cascades.

Furthermore, some indole derivatives have been shown to interact with the estrogen receptor beta (ERβ), inhibiting the growth of human ovarian cancer cells. nih.gov One such derivative was found to bind to ERβ and regulate a set of genes involved in cell proliferation. nih.gov

Table 2: Observed Effects of Indole Analogues on Cellular Pathways

Indole AnalogueCell System/ModelCellular Pathway/Effect ObservedReference(s)
IndoleE. coliInhibition of cell division via membrane potential modulation and FtsZ ring formation disruption. researchgate.netnih.gov
Indole-3-propionic acid (IPA)Human colonic epithelial cells (NCM460)Alleviation of LPS-induced injury via regulation of the TLR4/NF-κB pathway; inhibition of pro-inflammatory cytokine release. nih.gov
Chloro- and methoxy-substituted indole derivativeHuman ovarian cancer cells (IGROV1)Inhibition of cell growth through interaction with Estrogen Receptor Beta (ERβ). nih.gov
Indole-based AHL mimicsP. aeruginosaInhibition of quorum sensing by targeting the QS receptor protein. researchgate.net

Mechanistic Insights into Antimicrobial or Antifungal Activity in Microorganisms

Halogenated indoles represent a promising class of antimicrobial and antifungal agents. The presence of bromine atoms often enhances the biological activity of the indole scaffold. While the precise mechanisms for 1H-Indole, 2,3,5,6-tetrabromo- are not defined, studies on other brominated and halogenated indoles suggest several potential modes of action.

A primary mechanism of antimicrobial action for many indole derivatives is the disruption of the bacterial cell membrane. nih.gov For instance, 5-bromo-substituted indole-3-carboxamide-polyamine conjugates have been shown to disrupt the bacterial membrane of both Gram-positive (Staphylococcus aureus and MRSA) and the outer membrane of Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov This membrane perturbation is believed to be a key factor in both their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics. nih.gov The high degree of bromination in 1H-Indole, 2,3,5,6-tetrabromo- would significantly increase its lipophilicity, likely enhancing its ability to intercalate into and disrupt the lipid bilayer of microbial cell membranes.

Another important mechanism is the inhibition of bacterial signaling pathways, particularly quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. researchgate.net Natural and synthetic indole derivatives have been identified as inhibitors of QS-dependent bacterial phenotypes. researchgate.net By mimicking the natural signaling molecules (autoinducers), these indole compounds can bind to QS receptor proteins and block the signaling cascade. researchgate.net

Furthermore, some indole derivatives are thought to target DNA synthesis. researchgate.net The ability of certain diarylamidine derivatives of indole to inhibit DNA synthesis contributes to their broad-spectrum antibacterial activity. researchgate.net

In the context of antifungal activity, indole derivatives containing triazole moieties have demonstrated potent effects against various fungal species, including Candida albicans and Candida krusei. nih.govnih.gov The mechanism is often linked to the inhibition of enzymes crucial for fungal cell wall synthesis or integrity.

Table 3: Potential Antimicrobial/Antifungal Mechanisms of Halogenated Indoles

Mechanism of ActionDescriptionSupporting Evidence from AnaloguesReference(s)
Membrane DisruptionPerturbation of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.5-Bromo-indole-3-carboxamide-polyamine conjugates disrupt membranes of S. aureus, MRSA, and P. aeruginosa. nih.gov
Quorum Sensing InhibitionInterference with bacterial cell-to-cell communication, leading to reduced virulence and biofilm formation.Indole-based AHL mimics inhibit QS in P. aeruginosa by binding to the LasR receptor. researchgate.net
Inhibition of DNA SynthesisTargeting enzymes or processes involved in bacterial DNA replication.Diarlyamidine derivatives of indole show broad-spectrum antibacterial activity by targeting DNA synthesis. researchgate.net
Enzyme Inhibition (Antifungal)Inhibition of essential fungal enzymes, such as those involved in cell wall synthesis.Indole-triazole conjugates exhibit potent antifungal activity against Candida species. nih.govnih.gov

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For 1H-Indole, 2,3,5,6-tetrabromo-, its polybrominated and aromatic structure suggests a propensity for various non-covalent interactions with macromolecules like proteins and nucleic acids.

Protein Interactions: The indole nucleus is a common scaffold in molecules that bind to proteins. Kinetic analyses have shown that indole alkaloids like strychnine (B123637) and brucine (B1667951) can act as competitive inhibitors of enzymes such as lactate (B86563) dehydrogenase. nih.gov They are proposed to bridge the binding sites for the enzyme's substrates. nih.gov The extensive bromination of 1H-Indole, 2,3,5,6-tetrabromo- would likely enhance hydrophobic interactions within protein binding pockets.

Recent studies have highlighted the ability of bromodomains, critical components of many chromatin-modifying proteins, to interact with both acetylated histones and DNA. researchgate.net This bivalent recognition is a key feature of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). researchgate.net While not a direct interaction of a small molecule, it underscores the importance of halogenated domains in mediating protein-nucleic acid interactions.

DNA Interactions: Certain indole derivatives have been shown to interact with DNA. For example, diarylamidine derivatives of indole are known to target DNA synthesis, suggesting a direct or indirect interaction with the DNA molecule or associated enzymes. researchgate.net The planar aromatic core of the indole ring is suitable for intercalation between DNA base pairs, a common binding mode for many small molecules. The bulky bromine atoms on 1H-Indole, 2,3,5,6-tetrabromo- might sterically hinder classical intercalation, but other binding modes, such as groove binding, are possible.

Studies on the on-DNA synthesis of multisubstituted indoles have been developed, highlighting the compatibility of the indole scaffold with DNA structures and its potential for incorporation into DNA-encoded libraries for drug discovery. mdpi.com

Table 4: Summary of Interactions of Indole Analogues with Macromolecules

Indole Analogue/Related SystemMacromoleculeType of Interaction/ObservationReference(s)
Strychnine and Brucine (Indole Alkaloids)Lactate Dehydrogenase (Protein)Competitive inhibition with respect to pyruvate. nih.gov
BET Family BromodomainsNucleosomes (Protein-DNA complex)Bivalent recognition of acetylated histones and DNA. researchgate.net
Diarylamidine Derivatives of IndoleDNAImplied interaction leading to inhibition of DNA synthesis. researchgate.net
Multisubstituted IndolesDNASynthesized on-DNA, demonstrating compatibility and potential for interaction. mdpi.com

Structure-Activity Relationship (SAR) Derivations for Halogenated Indole Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For halogenated indoles, SAR studies have provided valuable insights into how the position and nature of halogen substituents influence their therapeutic potential.

Impact of Halogenation: A recurring theme in the SAR of indole derivatives is the significant impact of halogenation, particularly bromination. The addition of bromine atoms to the indole ring often leads to an increase in biological potency. This is attributed to several factors, including increased lipophilicity which can enhance cell membrane permeability, and the ability of bromine to participate in halogen bonding, a specific type of non-covalent interaction that can stabilize ligand-receptor complexes. nih.gov Studies on monobrominated indole carboxaldehydes demonstrated a marked increase in their potency as serotonin receptor modulators compared to the non-halogenated parent compound. nih.gov

Influence of Other Substituents: Besides halogens, other substituents on the indole ring and its side chains play a significant role in determining the activity and selectivity. For cannabinoid receptor ligands derived from indoles, the length of the alkyl chain at a specific position was directly related to receptor affinity and in vivo activity, with chains of 4 to 6 carbons being optimal. researchgate.net In a series of anti-inflammatory indole derivatives, the nature of the substituent on a fused pyrrole (B145914) ring system dictated the level of activity. nih.govresearchgate.net

For 1H-Indole, 2,3,5,6-tetrabromo-, the dense substitution pattern with four bromine atoms suggests a molecule with high lipophilicity and a distinct electronic profile. Based on general SAR principles for halogenated indoles, this compound would be expected to have potent but potentially non-selective biological activities due to its ability to engage in strong hydrophobic and halogen bonding interactions.

Table 5: Key Structure-Activity Relationship (SAR) Findings for Halogenated Indoles

Compound ClassKey SAR FindingImplication for 1H-Indole, 2,3,5,6-tetrabromo-Reference(s)
Monobrominated Indole CarboxaldehydesBromination significantly increases potency at serotonin receptors.The four bromine atoms likely confer high potency at various biological targets. nih.gov
1H-Indole-2-carboxamidesHalogen at C5 enhances CB1 receptor modulating activity.Specific positions of bromination are crucial for selective activity. nih.gov
Bis-indole HIV-1 Fusion Inhibitors6-6' linkage is optimal, indicating the importance of molecular shape.The spatial arrangement of the bromine atoms will define its interaction with binding sites. nih.gov
Indole-derived CannabinoidsAlkyl chain length is critical for receptor affinity and in vivo activity.The lack of flexible side chains may limit its activity at certain receptors. researchgate.net
5-Bromo-indole-3-carboxamide-polyamine Conjugates5-Bromo substitution leads to broad-spectrum antimicrobial activity.Polybromination may result in potent and broad-spectrum antimicrobial effects. nih.gov

Environmental Chemistry and Degradation Pathways of 1h Indole, 2,3,5,6 Tetrabromo

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of many organic pollutants in the environment. For 1H-Indole, 2,3,5,6-tetrabromo-, photolysis is expected to occur in both aquatic and atmospheric settings, primarily through a process of reductive debromination.

In aquatic environments, the presence of chromophores within the indole (B1671886) structure allows for the absorption of solar radiation. Studies on other brominated aromatic compounds, such as bromophenols, have shown that the absorption spectra tend to shift to longer wavelengths (red-shift) as the degree of bromination increases. mdpi.com This suggests that highly brominated indoles like the 2,3,5,6-tetrabromo- congener would be susceptible to photodegradation by natural sunlight. The primary mechanism is anticipated to be the cleavage of the carbon-bromine (C-Br) bond, leading to the stepwise removal of bromine atoms. This reductive debromination process would result in the formation of less brominated indole species. The rate and extent of photolytic degradation in water can be influenced by various factors, including water clarity, depth, and the presence of dissolved organic matter, which can act as a photosensitizer or a light screen.

In the atmosphere, 1H-Indole, 2,3,5,6-tetrabromo- can exist in the vapor phase or adsorbed to particulate matter. Its atmospheric lifetime is likely determined by its reaction with photochemically generated radicals, such as hydroxyl radicals (•OH). copernicus.org The reaction with •OH is expected to be a dominant degradation pathway, leading to the formation of various oxidation products. copernicus.org The global emission of indole is estimated to be around 0.1 Tg per year, highlighting the potential for its derivatives to be present and undergo atmospheric transformation. copernicus.org The specific products of the atmospheric degradation of 1H-Indole, 2,3,5,6-tetrabromo- have not been elucidated, but by analogy with other aromatic compounds, they could include hydroxylated and ring-opened products.

Table 1: Inferred Photodegradation Characteristics of 1H-Indole, 2,3,5,6-tetrabromo-

Parameter Inferred Characteristic Basis of Inference
Primary Degradation Pathway Reductive Debromination Studies on bromophenols and other brominated flame retardants. mdpi.comnih.gov
Atmospheric Degradation Reaction with hydroxyl radicals (•OH) General principles of atmospheric chemistry of volatile organic compounds. copernicus.org

| Aquatic Degradation | Direct photolysis by sunlight | Studies on brominated aromatic compounds in water. nih.gov |

Biotransformation and Biodegradation Studies by Microorganisms

The microbial degradation of indole and its derivatives is a well-documented process, suggesting that 1H-Indole, 2,3,5,6-tetrabromo- could be susceptible to biotransformation by various microorganisms in soil and sediment. nih.govscispace.com Bacteria, in particular, have evolved diverse enzymatic pathways to utilize indole as a source of carbon and energy. frontiersin.org

Several bacterial strains have been identified that can degrade indole under both aerobic and anaerobic conditions. nih.gov Aerobic degradation pathways often involve the action of oxygenases, which introduce hydroxyl groups into the indole ring, leading to ring cleavage and subsequent metabolism. nih.govscispace.com For instance, naphthalene (B1677914) dioxygenase has been shown to convert various indole derivatives, including bromoindoles, into different indigoid pigments. nih.gov

Under anaerobic conditions, the degradation of indole has been observed in methanogenic and denitrifying environments. nih.gov The process often initiates with the hydration of the double bond in the pyrrole (B145914) ring to form oxindole (B195798), which is then further metabolized. nih.gov While specific studies on the biodegradation of 1H-Indole, 2,3,5,6-tetrabromo- are lacking, it is plausible that microorganisms capable of degrading other polybrominated compounds could also transform it. For example, some microbial communities have demonstrated the ability to debrominate polybrominated diphenyl ethers (PBDEs), which are structurally related flame retardants. frontiersin.orgnih.gov The debromination is often a cometabolic process, where the microorganism does not gain energy directly from the reaction but facilitates it in the presence of other substrates. rsc.org

The presence of multiple bromine atoms on the indole ring of 1H-Indole, 2,3,5,6-tetrabromo- may influence its biodegradability. Higher levels of halogenation can sometimes render a compound more recalcitrant to microbial attack. However, some specialized microorganisms, such as Dehalococcoides, are known to carry out reductive dehalogenation of highly halogenated compounds. frontiersin.org

Table 2: Examples of Indole-Degrading Microorganisms and Potential Relevance

Microorganism Degradation Condition Potential Relevance to 1H-Indole, 2,3,5,6-tetrabromo-
Cupriavidus sp. Aerobic Known to degrade indole and its derivatives. nih.gov
Pseudomonas sp. Aerobic/Anaerobic Versatile degraders of aromatic compounds, including some halogenated ones. nih.gov
Alcaligenes sp. Aerobic Capable of utilizing indole as a sole carbon source. nih.gov
Desulfobacterium indolicum Anaerobic (sulfate-reducing) Degrades indole via oxindole formation. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices

The fate and transport of 1H-Indole, 2,3,5,6-tetrabromo- in the environment are significantly influenced by its sorption and desorption behavior in soil and sediment. As a hydrophobic and polybrominated compound, it is expected to have a strong affinity for organic matter and mineral surfaces.

The primary mechanism for the sorption of non-polar organic compounds like 1H-Indole, 2,3,5,6-tetrabromo- in soils is partitioning into soil organic matter (SOM). The high degree of bromination likely results in a high octanol-water partition coefficient (Kow), indicating a strong tendency to associate with organic phases rather than water. Studies on other brominated flame retardants, such as tetrabromobisphenol A (TBBPA), have shown that SOM plays a dominant role in their sorption to soil. researchgate.netnih.gov

In addition to partitioning into SOM, other sorption mechanisms may be relevant for 1H-Indole, 2,3,5,6-tetrabromo-. As a heterocyclic aromatic compound containing a nitrogen atom, it may exhibit specific interactions with mineral surfaces, such as clay minerals and metal oxides. umn.edu The sorption of N-heterocyclic compounds can be influenced by factors such as soil pH and cation exchange capacity. umn.edu For instance, at lower pH values, the nitrogen atom in the indole ring could become protonated, leading to cation exchange interactions with negatively charged soil colloids.

The desorption of 1H-Indole, 2,3,5,6-tetrabromo- from soil and sediment is expected to be a slow process, leading to its persistence in these matrices. The strong binding to SOM and potential specific interactions with mineral surfaces can result in significant desorption hysteresis, where the compound is not easily released back into the aqueous phase. This sequestration can reduce its bioavailability for microbial degradation and its mobility in the environment.

Table 3: Factors Influencing the Sorption of 1H-Indole, 2,3,5,6-tetrabromo- in Soil

Factor Influence on Sorption Rationale
Soil Organic Matter (SOM) Content Increased sorption with higher SOM Hydrophobic partitioning is a dominant mechanism for non-polar organic compounds. researchgate.net
Soil pH Potentially higher sorption at lower pH Protonation of the nitrogen atom can lead to cation exchange with soil minerals. umn.edu
Clay Content and Type Increased sorption with higher clay content Provides surface area and potential for specific interactions. umn.edu

| Ionic Strength | May have a complex effect | Can influence surface charge and interactions. |

Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)

Besides photolysis, other abiotic transformation processes such as hydrolysis and oxidation can contribute to the degradation of 1H-Indole, 2,3,5,6-tetrabromo- in the environment, although they are generally expected to be slower than photolytic and biological degradation for such compounds.

Hydrolysis, the reaction with water, is a potential degradation pathway for halogenated organic compounds. However, the C-Br bonds in aromatic systems are generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, the rate of hydrolysis for 1H-Indole, 2,3,5,6-tetrabromo- is likely to be very slow and not a significant degradation pathway.

Oxidation by reactive species other than those generated photochemically can also occur. In some environmental systems, strong oxidizing agents may be present that could react with the indole ring. However, under most natural conditions, this is not considered a major fate process for compounds of this type.

Fate and Transport Modeling Approaches

To predict the environmental distribution and long-term fate of 1H-Indole, 2,3,5,6-tetrabromo-, multimedia fate and transport models can be employed. nih.govnih.gov These models use the physicochemical properties of the compound, along with environmental parameters, to simulate its partitioning and movement between different environmental compartments, including air, water, soil, and sediment.

Key input parameters for such models include the compound's vapor pressure, aqueous solubility, octanol-water partition coefficient (Kow), and octanol-air partition coefficient (Koa). Degradation rates in each compartment (e.g., photolysis half-life in water, biodegradation half-life in soil) are also crucial inputs. Due to the lack of specific experimental data for 1H-Indole, 2,3,5,6-tetrabromo-, these parameters would need to be estimated using quantitative structure-property relationship (QSPR) models or by using data from structurally similar compounds.

Fugacity-based models are commonly used to describe the partitioning and transport of organic contaminants. nih.gov These models can help to identify the primary environmental sinks for the compound and to estimate its persistence and potential for long-range transport. For a persistent and bioaccumulative substance, which 1H-Indole, 2,3,5,6-tetrabromo- is likely to be, such models are essential for assessing its potential environmental impact. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
1H-Indole, 2,3,5,6-tetrabromo-
Bromophenols
Indole
Oxindole
Polybrominated diphenyl ethers (PBDEs)
Tetrabromobisphenol A (TBBPA)
Naphthalene

Analytical Methodologies for Research Scale Detection and Quantification of 1h Indole, 2,3,5,6 Tetrabromo

Chromatographic Techniques (HPLC, GC) with Various Detection Systems (e.g., MS)

Chromatographic techniques are the cornerstone for the separation of individual compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of brominated indoles.

High-Performance Liquid Chromatography (HPLC):

HPLC, particularly in reversed-phase mode (RP-HPLC), is well-suited for the analysis of polar and semi-polar compounds like indole (B1671886) derivatives. nih.govcetjournal.it The separation is typically achieved on a C8 or C18 stationary phase with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for mass spectrometry. nih.govcetjournal.it

When coupled with a mass spectrometer (HPLC-MS), this technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for structural elucidation and confirmation. For 1H-Indole, 2,3,5,6-tetrabromo-, the characteristic isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) would result in a distinctive isotopic cluster in the mass spectrum, aiding in its identification.

Illustrative HPLC-MS Parameters for Analysis:

ParameterValue
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI) in Positive Mode
MS Scan Range m/z 100-1000

Gas Chromatography (GC):

For more volatile and thermally stable compounds, GC coupled with mass spectrometry (GC-MS) is a powerful analytical tool. While many indole alkaloids require derivatization to increase their volatility for GC analysis, some less polar brominated indoles may be analyzed directly. The high resolution of capillary GC columns allows for excellent separation of isomers. Electron ionization (EI) is a common ionization technique in GC-MS, which can produce detailed fragmentation patterns useful for structural identification. The mass spectrum of 1H-Indole, 2,3,5,6-tetrabromo- under EI would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of bromine atoms and cleavage of the indole ring.

Illustrative GC-MS Parameters for Analysis:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-600

Electrophoretic Separation Methods for Complex Mixtures

Capillary electrophoresis (CE) and related techniques offer an alternative to chromatographic methods for the separation of charged and polar compounds. While less common for the routine analysis of brominated indoles, CE can provide high separation efficiency and requires only small sample volumes. For a compound like 1H-Indole, 2,3,5,6-tetrabromo-, its weak acidic nature (due to the N-H proton) could be exploited for separation in a basic buffer system. Coupling CE with mass spectrometry (CE-MS) would further enhance its utility for identification purposes.

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are essential for both the quantification and characterization of indole derivatives.

UV-Vis Spectroscopy:

Indole and its derivatives exhibit characteristic ultraviolet (UV) absorption due to their aromatic nature. nih.gov The absorption spectrum of indole typically shows two main bands around 270-290 nm and 210-220 nm. acs.org Substitution on the indole ring, such as with bromine atoms, can cause a bathochromic (red) shift in the absorption maxima. nih.govcore.ac.uk A UV-Vis detector is commonly used in HPLC for the quantification of these compounds, by comparing the absorbance of a sample to that of a standard of known concentration.

Expected UV-Vis Absorption Maxima for Brominated Indoles:

Compound TypeTypical λmax (nm)
Indole~270-280
Monobromoindole~280-295 core.ac.uk
Polybromoindole>295 (estimated)

Fluorescence Spectroscopy:

Many indole derivatives are naturally fluorescent, which can be exploited for highly sensitive detection. nih.govresearchgate.net The fluorescence of indoles is generally excited in the UV region (around 280 nm) with emission occurring in the range of 320-360 nm. aatbio.com The presence of heavy atoms like bromine can, in some cases, quench fluorescence, but in others, it may shift the emission wavelength. nih.gov Fluorescence detectors in HPLC can provide excellent sensitivity for the trace analysis of fluorescent brominated indoles. nih.gov

Sensor Development for Trace Analysis in Research Matrices

The development of chemical sensors for the rapid and selective detection of specific analytes is a growing area of research. For a compound like 1H-Indole, 2,3,5,6-tetrabromo-, a sensor could be designed based on molecularly imprinted polymers (MIPs) or specific biological recognition elements. These sensors could offer the advantage of real-time monitoring and field-based analysis, which is particularly relevant for environmental applications. However, the development of a sensor for a specific, non-commercial compound like this tetrabrominated indole would be a highly specialized research endeavor.

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The effective extraction and clean-up of the target analyte from a complex matrix are critical for accurate analysis. For brominated indoles from marine sponges or other biological tissues, the sample preparation typically involves several steps. nih.gov

Extraction: The initial step is usually a solvent extraction from the homogenized biological material. A common approach is to use a series of solvents with increasing polarity, such as hexane, dichloromethane, and methanol, to fractionate the compounds based on their solubility.

Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. nih.gov A variety of sorbents can be used, including C18 for reversed-phase retention of non-polar to moderately polar compounds, and normal-phase sorbents like silica (B1680970) for separating compounds based on polarity.

Preparative Chromatography: For the isolation of pure compounds for structural elucidation, preparative HPLC is often employed.

Example of a Sample Preparation Workflow for Brominated Indoles from a Marine Sponge:

StepDescription
1. Homogenization The sponge tissue is blended with a solvent like methanol/dichloromethane.
2. Extraction The homogenate is repeatedly extracted with the solvent mixture.
3. Solvent Partitioning The combined extracts are partitioned between water and an organic solvent (e.g., ethyl acetate).
4. SPE Clean-up The organic phase is passed through a C18 SPE cartridge to remove highly polar and non-polar impurities.
5. Final Analysis The cleaned extract is analyzed by HPLC-MS or GC-MS.

Explorations of 1h Indole, 2,3,5,6 Tetrabromo in Advanced Materials Science and Catalysis Research

Integration into Functional Polymers and Organic Electronic Devices

The incorporation of indole (B1671886) moieties into polymers can yield materials with valuable thermal and electrochemical properties. rsc.org For instance, poly(N-arylene diindolylmethane)s have demonstrated good thermal stability and solid-state fluorescence, with some derivatives acting as blue-light emitters. rsc.org The presence of multiple bromine atoms on the 1H-Indole, 2,3,5,6-tetrabromo- core is expected to enhance flame retardancy and modify the electronic characteristics of such polymers. The electron-withdrawing nature of bromine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a critical aspect in the design of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymer Type Indole Derivative Key Properties Potential Application
Poly(N-arylene diindolylmethane)s3,3′-diindolylmethaneHigh thermal stability (T5% ≥ 377 °C), strong solid-state fluorescence, electroactivity. rsc.orgBlue-light emitting materials, cross-linked films. rsc.org
Indole-based polymers1H-Indole, 2,3,5,6-tetrabromo-(Predicted) Enhanced flame retardancy, modified HOMO/LUMO levels.Organic electronic devices.

Application as a Precursor in Catalyst Design and Ligand Synthesis

The indole framework is a "privileged" structure in medicinal chemistry and has also found use in catalysis. nih.gov Chiral amines derived from indoles have been designed as highly effective catalysts for iminium catalysis in enantioselective alkylations. nih.gov The bromine atoms in 1H-Indole, 2,3,5,6-tetrabromo- can serve as reactive handles for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the synthesis of complex ligands with tailored steric and electronic properties for transition metal catalysis. The bulky bromine atoms can create specific chiral pockets around a metal center, potentially leading to high enantioselectivity in asymmetric catalysis.

Role in Supramolecular Assembly and Self-Organization

Halogen bonding is a significant non-covalent interaction that can direct the self-assembly of molecules into well-ordered supramolecular structures. The four bromine atoms on 1H-Indole, 2,3,5,6-tetrabromo- make it an excellent candidate for forming robust halogen-bonded assemblies. Studies on other brominated indoles, such as 5,6-dibromo-1H-indole-2,3-dione, have revealed intermolecular halogen interactions (Br···O) in the solid state. researchgate.net Similarly, bis(indole) derivatives can form anion-coordinated supramolecular channels through hydrogen bonding. nih.gov The combination of hydrogen bonding from the indole N-H group and halogen bonding from the bromine atoms could lead to the formation of complex and functional supramolecular architectures, such as nanotubes or porous frameworks, with potential applications in molecular recognition and transport.

Exploration in Nanomaterial Synthesis and Hybrid Systems

Indole derivatives have been utilized in the development of hybrid systems and nanomaterials. For example, indole-based compounds have been investigated for creating non-linear optical chromophores and as components in dye-sensitized solar cells. openmedicinalchemistryjournal.com The synthesis of indole-based hybrid systems, such as 1,5-disubstituted tetrazole-indoles, has been achieved through multicomponent reactions. beilstein-journals.org 1H-Indole, 2,3,5,6-tetrabromo- could be used as a building block for creating novel hybrid materials. Its high bromine content could be advantageous in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the bromine atoms can influence the framework's porosity, stability, and catalytic activity. Furthermore, photoenzymatic hybrid systems have been developed for the synthesis of complex indole derivatives, showcasing the versatility of the indole scaffold in creating integrated catalytic systems. rsc.org

Photophysical and Optoelectronic Properties in Research Contexts

The photophysical properties of indole derivatives are of significant interest for applications in optoelectronics. Functional polymers containing indole units have been shown to exhibit strong solid-state fluorescence. rsc.org The introduction of heavy atoms like bromine is known to enhance intersystem crossing, which can promote phosphorescence. Therefore, 1H-Indole, 2,3,5,6-tetrabromo- is expected to exhibit interesting photophysical properties, potentially including room-temperature phosphorescence. This could make it a valuable component in materials for organic light-emitting diodes (OLEDs) that utilize triplet excitons. The electron-withdrawing nature of the bromine atoms would also influence the absorption and emission spectra of the molecule, allowing for the tuning of its optoelectronic properties.

Compound/System Observed Property Potential Application
Poly(N-arylene diindolylmethane)sStrong solid-state fluorescence, blue-light emission. rsc.orgOLEDs rsc.org
1H-Indole, 2,3,5,6-tetrabromo-(Predicted) Enhanced intersystem crossing, potential for phosphorescence.Triplet-harvesting OLEDs.

Emerging Research Avenues and Future Perspectives for 1h Indole, 2,3,5,6 Tetrabromo

Unexplored Reactivity and Novel Synthetic Transformations

The dense halogenation of 1H-Indole, 2,3,5,6-tetrabromo- offers a fertile ground for discovering novel chemical transformations. The electron-withdrawing nature of the four bromine atoms is expected to significantly influence the reactivity of the indole (B1671886) core, potentially leading to unusual reaction pathways.

Key Areas for Exploration:

Metal-Halogen Exchange Reactions: The presence of four C-Br bonds at distinct positions (C2, C3, C5, and C6) opens up possibilities for selective metal-halogen exchange reactions. By carefully choosing organometallic reagents and reaction conditions, it may be possible to sequentially replace bromine atoms, providing access to a wide array of polysubstituted indoles that are otherwise difficult to synthesize.

Cross-Coupling Chemistry: Each of the four carbon-bromine bonds is a potential handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. rsc.org This would allow for the introduction of a variety of substituents, including aryl, alkyl, and alkynyl groups, leading to the construction of complex molecular architectures. The differential reactivity of the bromine atoms based on their position on the indole ring could be exploited for regioselective functionalization.

Umpolung Reactivity: The typical nucleophilic character of the indole C3 position is expected to be significantly diminished, and potentially reversed (umpolung), due to the strong electron-withdrawing effect of the adjacent bromine atom. nih.govresearchgate.net This altered reactivity could enable novel synthetic strategies where the C3 position acts as an electrophilic site, reacting with nucleophiles to afford unique substitution patterns. nih.govresearchgate.net

Photochemical Reactions: The presence of multiple heavy bromine atoms may impart interesting photochemical properties to the molecule. Exploration of its behavior under photochemical conditions could lead to novel cyclization, rearrangement, or fragmentation reactions, driven by the formation of radical intermediates. beilstein-journals.org

A hypothetical reaction scheme illustrating the potential for selective functionalization is presented below:

ReactantReagent/CatalystProductReaction Type
1H-Indole, 2,3,5,6-tetrabromo-1. n-BuLi (1 eq.)2. Electrophile (E+)A mono-substituted indole derivativeMetal-Halogen Exchange
1H-Indole, 2,3,5,6-tetrabromo-Arylboronic acid, Pd catalyst, baseA tetra-aryl substituted indoleSuzuki Cross-Coupling
1H-Indole, 2,3,5,6-tetrabromo-Nucleophile (Nu-)An indole derivative with nucleophilic substitution at a C-Br positionNucleophilic Aromatic Substitution

This table is illustrative and represents potential, yet-to-be-explored, synthetic transformations.

Novel Applications in Interdisciplinary Research Fields

The unique properties of 1H-Indole, 2,3,5,6-tetrabromo- suggest its potential utility in a range of interdisciplinary fields, moving beyond traditional organic synthesis.

Materials Science: Polyhalogenated organic compounds are known for their high density, thermal stability, and flame-retardant properties. 1H-Indole, 2,3,5,6-tetrabromo- could be investigated as a novel flame-retardant additive for polymers or as a building block for advanced materials with tailored electronic or photophysical properties. libretexts.orgyoutube.comyoutube.com The indole scaffold provides a rigid and planar core that could facilitate π-stacking interactions, making it a candidate for organic semiconductor research.

Medicinal Chemistry: While many indole derivatives are biologically active, the effect of extensive halogenation is an area of active investigation. nih.govnih.govsci-hub.se The four bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. acs.org This compound could serve as a scaffold for the development of new therapeutic agents, where the bromine atoms are strategically placed to interact with specific biological targets. nih.gov Furthermore, polybrominated compounds have been found in marine natural products, suggesting potential for bioactivity. nih.gov

Chemical Biology: The unique spectroscopic signature that could arise from the heavily brominated indole core might be exploited in the design of molecular probes for chemical biology applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The study of a data-scarce molecule like 1H-Indole, 2,3,5,6-tetrabromo- can be significantly accelerated by leveraging the power of artificial intelligence (AI) and machine learning (ML).

Predicting Reactivity and Selectivity: ML models can be trained on existing chemical reaction data to predict the outcome of unexplored reactions. digitellinc.comarxiv.org For 1H-Indole, 2,3,5,6-tetrabromo-, AI could predict the most likely sites for metal-halogen exchange or the optimal conditions for selective cross-coupling reactions, thereby reducing the experimental burden. digitellinc.comnih.gov

Screening for Biological Activity: In silico screening methods, powered by ML, can predict the potential biological targets of a molecule based on its structure. This would allow for a rapid initial assessment of the therapeutic potential of derivatives of 1H-Indole, 2,3,5,6-tetrabromo- without the need for extensive biological testing.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties. By using 1H-Indole, 2,3,5,6-tetrabromo- as a starting point, these models could generate a virtual library of derivatives with optimized binding affinities for specific protein targets.

The integration of AI and ML offers a paradigm shift in how we approach the study of novel chemical entities, enabling a more targeted and efficient research workflow.

Addressing Methodological Challenges in Current Research

The study of 1H-Indole, 2,3,5,6-tetrabromo- is not without its challenges. Addressing these methodological hurdles will be crucial for unlocking its full potential.

Synthesis: The development of a scalable and efficient synthesis of 1H-Indole, 2,3,5,6-tetrabromo- is a primary challenge. Current methods for the polyhalogenation of indoles can lead to mixtures of isomers that are difficult to separate. mdpi.com The development of regioselective bromination strategies is therefore a key area for future research.

Characterization: The presence of four bromine atoms can complicate structural elucidation by standard techniques like NMR spectroscopy due to peak broadening and complex coupling patterns. Advanced analytical techniques, such as X-ray crystallography, will be essential for unambiguous structure determination.

Purification: The high molecular weight and potential for low solubility of this compound and its derivatives can make purification by standard chromatographic methods challenging. The development of specialized purification protocols will be necessary.

Overcoming these challenges will require a combination of novel synthetic methodologies, advanced analytical techniques, and innovative purification strategies.

Open Questions and Future Research Directions in Polyhalogenated Indole Chemistry

The exploration of 1H-Indole, 2,3,5,6-tetrabromo- opens up a number of fundamental questions and exciting future research directions in the broader field of polyhalogenated indole chemistry.

Key Open Questions:

How does the progressive introduction of bromine atoms onto the indole ring systematically alter its electronic structure and reactivity?

Can the differential reactivity of the C-Br bonds at the C2, C3, C5, and C6 positions be precisely controlled to achieve selective, stepwise functionalization?

What are the fundamental photophysical properties of this and other polyhalogenated indoles, and can they be harnessed for applications in materials science or photochemistry?

What is the full spectrum of biological activities for this class of compounds, and what are the key structural features that govern their interactions with biological targets?

Future Research Directions:

Systematic Synthesis and Functionalization: A systematic investigation into the synthesis and reactivity of a library of polybrominated indoles with varying substitution patterns would provide a comprehensive understanding of structure-activity relationships.

Computational Modeling: The development of accurate computational models to predict the properties and reactivity of polyhalogenated indoles will be crucial for guiding experimental efforts.

Exploration of Novel Applications: A concerted effort to explore the applications of these compounds in materials science, medicinal chemistry, and agrochemicals could lead to the discovery of novel functional molecules.

Biocatalysis: The use of enzymes, such as halogenases, for the selective synthesis of polyhalogenated indoles presents a green and efficient alternative to traditional chemical methods. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2,3,5,6-tetrabromo-1H-indole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves electrophilic bromination using bromine (Br₂) in acetic acid (HOAc) under inert atmospheres. For example, bromination of indole derivatives with excess Br₂ in HOAc at ambient temperature can achieve tetra-substitution . Alternatively, CuI-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) may introduce brominated substituents via pre-functionalized intermediates, as seen in analogous indole syntheses . Key factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous post-reaction purification (e.g., aqueous extraction) .
  • Catalysts : CuI accelerates regioselective coupling but may leave residual metal contaminants, necessitating chelation steps .
  • Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization (e.g., from HOAc) improve purity .

Q. How can researchers verify the structural integrity of 2,3,5,6-tetrabromo-1H-indole using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and quaternary carbons adjacent to bromine atoms. Heavy bromine atoms may broaden ¹³C signals due to quadrupolar relaxation .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 427.0757 for a related tetrabromoindole) .
  • TLC : Monitor reaction progress (e.g., Rf = 0.30 in ethyl acetate/hexane) .

Q. What are the stability considerations for storing tetrabrominated indoles, and how should degradation be mitigated?

  • Methodological Answer :
  • Storage : Amber vials under inert gas (N₂/Ar) at –20°C prevent photodegradation and oxidative debromination .
  • Solvent compatibility : Avoid halogenated solvents (e.g., CHCl₃) that may participate in side reactions. Use DMF or DMSO for long-term solutions .

Advanced Research Questions

Q. How can contradictory regioselectivity in bromination of indole derivatives be resolved?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. For example:
  • Electron-donating groups (e.g., –OCH₃) direct bromination to para positions, while electron-withdrawing groups (e.g., –NO₂) favor meta .
  • Steric hindrance : Bulky substituents at C-3 or C-7 may block bromination at adjacent positions. Computational modeling (DFT) can predict preferential sites .
  • Experimental validation : Compare NMR data of intermediates (e.g., mono-/di-brominated analogs) to confirm substitution patterns .

Q. What catalytic systems improve atom economy in tetrabromination compared to stoichiometric bromine?

  • Methodological Answer :
  • Electrocatalysis : Use HBr/KBr with electrochemical oxidation to generate Br⁺, reducing Br₂ waste .
  • Metal-free catalysis : N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) enables controlled bromination but may require elevated temperatures .
  • Green metrics : Compare E-factors (kg waste/kg product) for traditional Br₂ vs. catalytic methods .

Q. How do tetrabromoindoles interact with biological targets, and what structural modifications enhance activity?

  • Methodological Answer :
  • Docking studies : Model interactions with enzyme active sites (e.g., cytochrome P450) using software like AutoDock. Bromine’s hydrophobicity and van der Waals radius (~1.85 Å) influence binding .
  • SAR analysis : Replace bromine with –CF₃ or –I to assess steric/electronic effects on potency .
  • In vitro assays : Test cytotoxicity (MTT assay) and oxidative stress modulation (e.g., ROS scavenging) in cell lines .

Methodological Challenges

Q. Why is ¹³C NMR characterization challenging for heavily brominated indoles, and how can researchers address this?

  • Methodological Answer : Bromine’s quadrupolar moment causes signal broadening in ¹³C NMR. Solutions include:
  • High-field NMR : Use ≥500 MHz instruments to improve resolution.
  • Isotopic labeling : Synthesize ¹³C-enriched analogs for clearer spectra .
  • Alternative techniques : X-ray crystallography or FT-IR (e.g., C–Br stretch at 550–650 cm⁻¹) .

Q. What experimental design principles apply to optimizing multi-step syntheses of tetrabromoindoles?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify critical factors .
  • In-line monitoring : Use ReactIR or HPLC to track intermediates in real time .
  • Scale-up protocols : Balance reaction kinetics (e.g., exothermic bromination) with safety (e.g., controlled Br₂ addition) .

Safety and Compliance

Q. What safety protocols are essential for handling brominated indoles, given their hazardous byproducts?

  • Methodological Answer :
  • Ventilation : Use fume hoods for Br₂ or HBr gas evolution .
  • PPE : Acid-resistant gloves (e.g., nitrile) and face shields during quenching .
  • Waste disposal : Neutralize brominated waste with NaHCO₃ before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.